2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17(11-22-9-7-13-4-1-2-6-16(13)22)21-18-20-15(12-24-18)14-5-3-8-19-10-14/h1-10,12H,11H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRRATGPOQQLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole intermediates are then coupled using a suitable linker, such as an acetamide group, under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole, pyridine, or thiazole rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C18H14N4OS
- Molecular Weight : 334.4 g/mol
- CAS Number : 1374536-43-2
Structure
The compound features an indole ring connected to a thiazole moiety via an acetamide linkage. This unique structure contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has shown efficacy against several viruses, including SARS-CoV-2 and Influenza A virus . The mechanism involves inhibition of the RNA-dependent RNA polymerase (RdRp), crucial for viral replication.
Case Study: SARS-CoV-2 Inhibition
In vitro studies demonstrated that the compound effectively inhibits SARS-CoV-2 RdRp with an EC50 value of 0.21 µM and a high safety profile, showing low cytotoxicity (CC50 > 100 µM) .
| Compound | EC50 (µM) | CC50 (µM) |
|---|---|---|
| 2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide | 0.21 | >100 |
Anticancer Activity
The compound has been investigated for its antitumor properties, particularly against solid tumors such as colon and lung cancers. Its structure allows it to interact with various cellular targets, potentially leading to apoptosis in cancer cells.
Case Study: Antitumor Efficacy
Research has indicated that derivatives of this compound exhibit significant cytotoxicity against colorectal carcinoma cells, which are often resistant to conventional therapies. The need for novel therapeutic agents is critical in this context due to the limitations of existing treatments .
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains has been documented, highlighting its potential utility in treating infections.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Thiazole Modifications
- Pyridin-3-yl vs. Coumarin Substitutions: The target compound’s 4-(pyridin-3-yl)thiazole core is structurally distinct from coumarin-linked thiazoles (e.g., N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide derivatives in ). Coumarin confers fluorescence and α-glucosidase inhibitory activity (IC₅₀ values: 0.12–1.8 µM) , whereas the pyridine group may enhance solubility and interactions with enzymatic polar residues . The indole group in the target compound may offer similar stacking but with distinct electronic profiles .
Acetamide Side Chain Variations
- Indole vs. Aryl/Amino Substituents: The indole group distinguishes the target compound from analogs like 2-(phenylamino)-N-(thiazol-2-yl)acetamide () or 2-(4-chlorophenylamino)-N-(thiazol-2-yl)acetamide (). Indole’s hydrogen-bonding capacity and bulkiness may influence target selectivity, as seen in kinase inhibitors . Piperazine Derivatives: Compounds such as N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide () exhibit improved pharmacokinetics due to piperazine’s basicity, contrasting with the indole’s neutral lipophilicity .
Spectral and Physicochemical Properties
*Predicted based on analogs.
Biological Activity
2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic compound that combines indole and thiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 368.4 g/mol. The presence of both the indole and thiazole rings suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄OS |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 1324065-51-1 |
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against breast cancer cells, suggesting that modifications to the indole or thiazole components could enhance efficacy .
Antimicrobial Activity
Thiazole derivatives are recognized for their antimicrobial properties. The compound has shown promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that the presence of the pyridine ring contributes to enhanced antimicrobial potency, likely due to improved interaction with bacterial membranes .
Antimalarial Activity
The compound's structural components align with those of known antimalarial agents. SAR studies have highlighted that modifications to the thiazole ring can significantly affect activity against Plasmodium falciparum, the causative agent of malaria. Compounds with electron-withdrawing groups at specific positions on the aromatic rings were found to exhibit higher antimalarial activity .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that lead to cell death or growth inhibition.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Indole Substituents : Modifications on the indole nitrogen can enhance binding affinity to target proteins.
- Thiazole Variations : Different substituents on the thiazole ring can modulate potency against various pathogens.
Case Studies
- Anticancer Study : A series of indole-thiazole derivatives were synthesized and tested against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM, significantly lower than standard chemotherapeutics .
- Antimicrobial Assessment : In a study evaluating antimicrobial efficacy, the compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic coupling. A common approach involves:
- Step 1 : Reacting indole derivatives with chloroacetamide precursors under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the indole-acetamide backbone .
- Step 2 : Introducing the pyridinyl-thiazole moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, using catalysts like Pd(PPh₃)₄ and ligands such as XPhos in refluxing THF .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of indole NH (δ ~10.5 ppm), pyridinyl protons (δ ~8.2–9.1 ppm), and thiazole carbons (δ ~160–170 ppm) .
- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bending (~750–800 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
Q. How can elemental analysis resolve discrepancies in purity assessment?
- Methodological Answer : Combustion analysis (C, H, N, S) is used to verify stoichiometry. For example, a deviation >0.3% in nitrogen content may indicate unreacted amine intermediates, necessitating reprocessing via recrystallization or preparative HPLC .
Advanced Research Questions
Q. What strategies optimize yield in the thiazole-ring functionalization step?
- Methodological Answer :
- Catalyst Screening : PdCl₂(dppf) increases cross-coupling efficiency for pyridinyl-thiazole systems compared to Pd(OAc)₂, reducing side-product formation .
- Solvent Effects : Replacing DMF with DMA (dimethylacetamide) enhances solubility of aromatic intermediates, improving yields by 15–20% .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h at 120°C, minimizing decomposition .
Q. How do structural modifications (e.g., substituents on indole/thiazole) impact biological activity?
- Methodological Answer :
- SAR Studies : Methylation of the indole NH reduces kinase inhibition (IC₅₀ increases from 0.8 µM to >10 µM), while fluorination of the pyridinyl ring enhances metabolic stability .
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Hydrophobic substituents at the thiazole C4 position improve binding affinity ΔG by ~2 kcal/mol .
Q. How to address contradictory crystallographic data for related acetamide derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve ambiguities in bond angles (e.g., thiazole C-S-C angle ~86° vs. DFT-predicted 89°) by growing crystals in DMSO/ethyl acetate at 4°C .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify conformational flexibility in the acetamide linker .
Q. What computational methods predict off-target interactions for this compound?
- Methodological Answer :
- PASS Algorithm : Predicts anti-proliferative activity (Pa > 0.7) and potential off-target effects on cytochrome P450 enzymes .
- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (100 ns trajectories) to assess pharmacokinetic stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields (e.g., 45% vs. 72%)?
- Methodological Answer :
- Cause : Variability in catalyst activation (e.g., Pd catalysts require strict anhydrous conditions).
- Resolution : Use Schlenk-line techniques for oxygen-sensitive steps and monitor reaction progress via TLC at 30-minute intervals .
Q. Why do biological assays show conflicting IC₅₀ values across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
